Isotopic Enrichment and Lot Consistency
rac 7-Hydroxy Efavirenz-d4 (Major) is supplied with a documented isotopic distribution that differs substantially from theoretical 100% d4 enrichment. A representative lot analysis confirms the isotopic composition as 84% d4, 12% d5, 2% d3, and 1% d6 [1]. In contrast, unlabeled 7-hydroxy efavirenz (0% deuterium incorporation) cannot serve as an internal standard due to identical mass-to-charge ratio and ion suppression vulnerabilities [2]. Alternative deuterated efavirenz internal standards (e.g., parent efavirenz-d4 or 8-hydroxy efavirenz-d4) are chemically distinct analytes with different chromatographic behavior, rendering them unsuitable for 7-hydroxy efavirenz-specific isotope dilution [3].
| Evidence Dimension | Isotopic Purity and Chemical Identity |
|---|---|
| Target Compound Data | 84% d4, 12% d5, 2% d3, 1% d6 (representative lot) |
| Comparator Or Baseline | Unlabeled 7-hydroxy efavirenz: 0% deuterium; Efavirenz-d4: different molecular structure |
| Quantified Difference | Target compound provides a defined +4 Da mass shift with controlled isotopic distribution, while comparator provides either 0 Da mass difference or represents a different chemical entity. |
| Conditions | LC-MS analysis of isotopologue distribution per vendor COA |
Why This Matters
Procurement of a compound with documented, lot-specific isotopic purity ensures method reproducibility and avoids quantification bias from undefined isotopic impurities.
- [1] Pharmaffiliates. rac 7-Hydroxy Efavirenz-d4 (Major) Certificate of Analysis (Representative Lot). CAS: 1189857-89-3. View Source
- [2] Andriguetti NB, et al. Instability of Efavirenz Metabolites Identified During Method Development and Validation. J Pharm Sci. 2021;110(10):3362-3366. View Source
- [3] Pettersson Bergstrand M, et al. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Ther Drug Monit. 2024;46(4):468-476. View Source
